molecular formula C12H10FN3O4 B3042839 ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate CAS No. 680214-13-5

ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate

Cat. No.: B3042839
CAS No.: 680214-13-5
M. Wt: 279.22 g/mol
InChI Key: XLNLNUUTCPUNBQ-BQYQJAHWSA-N
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Description

Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a fluoro-substituted nitroaniline moiety, and an ethyl ester group. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate typically involves a multi-step process:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.

    Knoevenagel Condensation: The nitroaniline derivative is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine. This reaction forms the desired cyanoacrylate product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl (E)-2-cyano-3-(2-fluoro-5-aminoanilino)prop-2-enoate.

    Substitution: Ethyl (E)-2-cyano-3-(2-substituted-5-nitroanilino)prop-2-enoate.

    Hydrolysis: 2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoic acid.

Scientific Research Applications

Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of adhesives, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and cyano groups can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate can be compared with other cyanoacrylates, such as:

    Ethyl cyanoacrylate: Commonly used as a fast-acting adhesive.

    Methyl cyanoacrylate: Known for its strong bonding properties and use in medical adhesives.

    Butyl cyanoacrylate: Used in medical applications for wound closure and tissue bonding.

Uniqueness

The presence of the fluoro and nitro groups in this compound imparts unique chemical and biological properties, making it distinct from other cyanoacrylates. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)8(6-14)7-15-11-5-9(16(18)19)3-4-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNLNUUTCPUNBQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC(=C1)[N+](=O)[O-])F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
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ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
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ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
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ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate

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